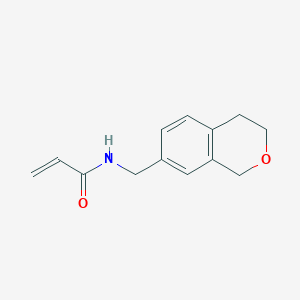
N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide, also known as DHI-PM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activation of the NF-κB pathway, which plays a key role in inflammation and cancer progression. Additionally, it has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide also has the ability to inhibit the aggregation of amyloid beta peptides, which are characteristic of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also has the ability to reduce oxidative stress by increasing the levels of antioxidant enzymes. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It also has low toxicity and can be administered orally. However, one limitation of N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide can be synthesized through a multistep process involving the reaction of 3,4-dihydroisocoumarin with propargyl bromide, followed by the reaction of the resulting compound with acryloyl chloride. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative stress effects. In addition, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-13(15)14-8-10-3-4-11-5-6-16-9-12(11)7-10/h2-4,7H,1,5-6,8-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHAHSHLHFRIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=C(CCOC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dihydro-1H-isochromen-7-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

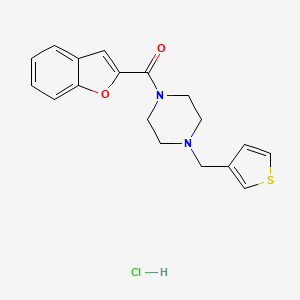
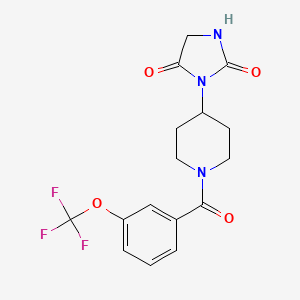
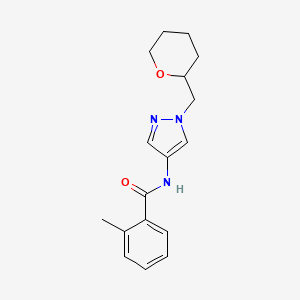
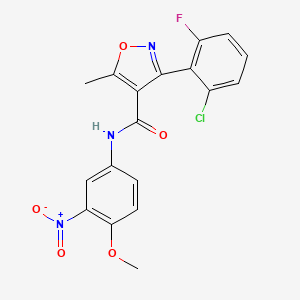

![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]prop-2-enamide](/img/structure/B2931849.png)
![Methyl 3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate](/img/structure/B2931851.png)
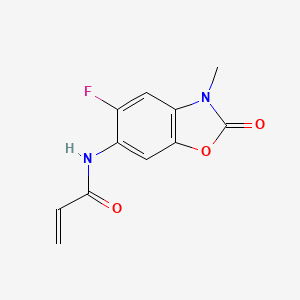
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)

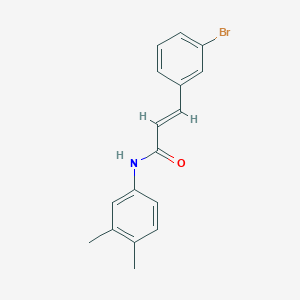
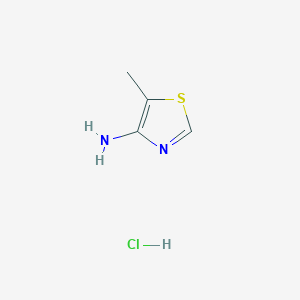

![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2931859.png)